Methyl 3-nitro-4-pyrazol-1-ylbenzoate
Overview
Description
Methyl 3-nitro-4-pyrazol-1-ylbenzoate is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is part of the pyrazole family, which is known for its versatile scaffolds in organic synthesis and medicinal chemistry . The presence of both nitro and ester functional groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-pyrazol-1-ylbenzoate typically involves the condensation of 3-nitrobenzoic acid with hydrazine derivatives, followed by esterification. One common method includes the reaction of 3-nitrobenzoic acid with hydrazine hydrate to form 3-nitro-4-pyrazol-1-ylbenzoic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-pyrazol-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Carboxylic acids: Formed through the hydrolysis of the ester group.
Substituted pyrazoles: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Methyl 3-nitro-4-pyrazol-1-ylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-pyrazol-1-ylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active pyrazole moiety .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: Shares a similar pyrazole core but lacks the benzoate ester group.
Methyl 4-nitrobenzoate: Contains the nitrobenzoate structure but lacks the pyrazole moiety.
4-Nitro-1H-pyrazole: Similar pyrazole structure but without the methyl and ester groups.
Uniqueness
Methyl 3-nitro-4-pyrazol-1-ylbenzoate is unique due to the combination of the nitro, ester, and pyrazole functional groups in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex compounds .
Properties
IUPAC Name |
methyl 3-nitro-4-pyrazol-1-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-3-4-9(10(7-8)14(16)17)13-6-2-5-12-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPWKQIABGEOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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